![molecular formula C18H20N2O3S2 B4988455 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2005 by researchers at the University of California, San Diego, and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 involves its ability to inhibit specific enzymes that are involved in various cellular processes. Specifically, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to inhibit the activity of enzymes such as CDK2, CDK5, and GSK-3β, which are involved in cell division, neuronal development, and the formation of amyloid plaques in the brain, respectively. By inhibiting these enzymes, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can disrupt these cellular processes and potentially prevent or treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 are complex and vary depending on the specific cellular process being targeted. However, studies have shown that 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can induce apoptosis, or programmed cell death, in cancer cells by disrupting cell division and proliferation. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been shown to have relatively low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in lab experiments is its low yield and relatively high cost, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1. One area of research that has shown promise is in the development of more potent and specific inhibitors of the enzymes targeted by 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1. Additionally, researchers are exploring the potential of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 in human clinical trials.
Synthesis Methods
The synthesis of 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 involves several steps, including the reaction of 5-indolinesulfonamide with acetic anhydride to form a diacetylated intermediate. This intermediate is then reacted with 2-mercaptobenzyl chloride to yield the final product, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide. The overall yield of this synthesis method is relatively low, around 20-30%, but the purity of the final product can be improved through various purification techniques.
Scientific Research Applications
Compound 1 has been studied extensively for its potential as a therapeutic agent in various scientific research applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation. Additionally, 1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide 1 has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain.
properties
IUPAC Name |
1-acetyl-N-(2-phenylsulfanylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(21)20-11-9-15-13-17(7-8-18(15)20)25(22,23)19-10-12-24-16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRGGQGDJAZGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)
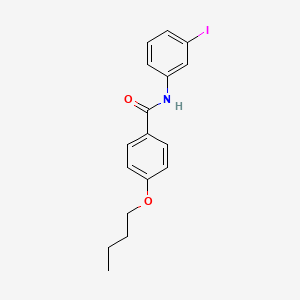
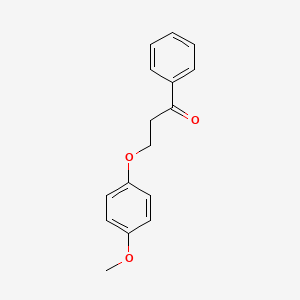
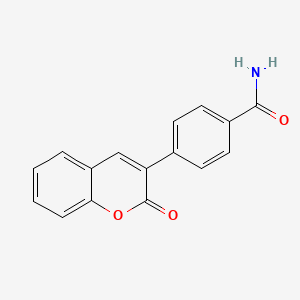
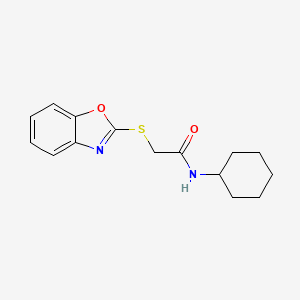
![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
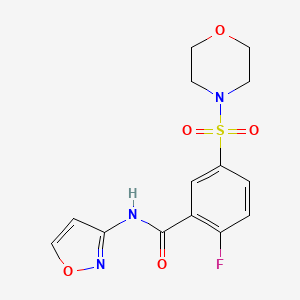
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
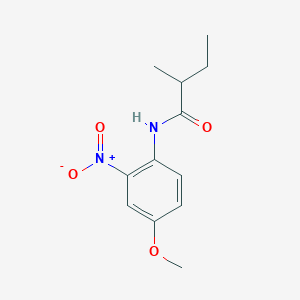
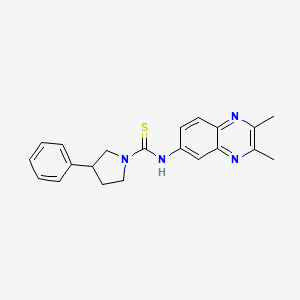
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)